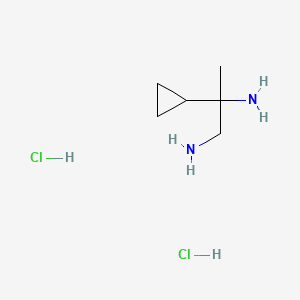
2-Cyclopropylpropane-1,2-diamine dihydrochloride
説明
2-Cyclopropylpropane-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as 1,2-cyclopropyl carbohydrates, have shown bioactivity in hela cancer cell lines and yeast .
Mode of Action
The mode of action of 2-Cyclopropylpropane-1,2-diamine Dihydrochloride is proposed to involve an enzymatic cyclopropane ring opening reaction . This reaction results in the formation of a covalent bond with a target enzyme
Biochemical Pathways
Based on the proposed mode of action, it can be inferred that the compound may interfere with the normal function of certain enzymes, potentially disrupting the associated biochemical pathways .
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may disrupt the normal function of certain enzymes, potentially leading to alterations in cellular processes .
生物活性
2-Cyclopropylpropane-1,2-diamine dihydrochloride (CAS No. 1311314-35-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a cyclopropyl group attached to a propane backbone with two amine functional groups, which may influence its reactivity and interactions within biological systems.
- Molecular Formula : C₆H₁₆Cl₂N₂
- Molecular Weight : 187.11 g/mol
- Purity : Typically 95% .
The proposed mechanism of action for this compound involves the disruption of enzyme function through an enzymatic cyclopropane ring-opening reaction. This can lead to alterations in biochemical pathways that are critical for cellular processes .
Biochemical Pathways
Research indicates that similar compounds have shown bioactivity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties. The specific pathways affected by this compound remain under investigation, but it is hypothesized that it may interfere with metabolic processes linked to enzyme activity .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity, particularly against HeLa cancer cell lines. The structural similarities with other bioactive compounds indicate a potential for therapeutic applications in oncology .
Interaction with Biological Targets
Interaction studies have shown that this compound can engage with various biological targets, enhancing its potential utility in drug development. The presence of the cyclopropyl group contributes to unique reactivity patterns compared to structurally similar compounds .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Aminomethyl)cyclopropanamine | Cyclopropyl group with an amino group | Potential use in neurotransmitter modulation |
| N1-benzyl-N1-methylpropane-1,3-diamine dihydrochloride | Benzyl substitution on propane backbone | Enhanced lipophilicity for blood-brain barrier penetration |
| (S)-(-)-1,2-Diaminopropane dihydrochloride | Straight-chain diamine | Lower steric hindrance compared to cyclopropane derivatives |
The distinct three-membered ring structure of the cyclopropyl group introduces specific steric and electronic properties that can enhance biological interactions and efficacy .
Case Studies and Research Findings
Recent investigations into the biological activities of this compound have yielded promising results:
- Study on Anticancer Activity : A study demonstrated that compounds similar in structure to this compound inhibited cell proliferation in various cancer cell lines. The exact mechanisms remain to be fully elucidated but suggest potential pathways involving apoptosis and cell cycle arrest .
- Enzyme Inhibition Studies : Another research effort focused on the inhibition of specific enzymes linked to metabolic disorders. The findings indicated that this compound could modulate enzyme activity related to glucocorticoid metabolism, potentially offering therapeutic avenues for conditions like Type 2 diabetes .
特性
IUPAC Name |
2-cyclopropylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(8,4-7)5-2-3-5;;/h5H,2-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXBELEXSFMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















